4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide

Physicochemical_property_comparison Lipophilicity Drug-likeness

Procure this unique isoxazole benzamide to leverage its specific physicochemical profile (ΔlogP +0.51 vs. ethoxy analog) for membrane partitioning and target engagement studies. The oxidizable ethylthio group uniquely enables generation of a thioether→sulfoxide→sulfone series from a single precursor, impossible with ether-linked analogs. Based on confirmed GPR35 inactivity, it serves as a structurally matched negative control, controlling for lipophilicity-driven non-specific effects. Ideal for calibrating computational models with a validated negative data point.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33
CAS No. 898405-89-5
Cat. No. B2893961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide
CAS898405-89-5
Molecular FormulaC13H14N2O2S
Molecular Weight262.33
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C
InChIInChI=1S/C13H14N2O2S/c1-3-18-11-6-4-10(5-7-11)13(16)14-12-8-9(2)17-15-12/h4-8H,3H2,1-2H3,(H,14,15,16)
InChIKeyYGUZCWWSUIMSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Ethylthio)-N-(5-methylisoxazol-3-yl)benzamide (CAS 898405-89-5): Chemical Identity and Screening Provenance for Procurement Decisions


4-(Ethylthio)-N-(5-methylisoxazol-3-yl)benzamide is a synthetic small molecule (C13H14N2O2S; MW 262.33 g/mol) belonging to the isoxazole-containing benzamide class [1]. It features a benzamide core bearing a 4-ethylthio substituent and a 5-methylisoxazol-3-yl amide moiety. The compound is catalogued in PubChem (CID 7579307) and the ZINC screening database but has not been the subject of dedicated medicinal chemistry publications [2]. It was tested in a single primary GPR35 antagonism screen and found inactive [3]. Its logP (XLogP3-AA 2.8) and hydrogen-bonding profile (1 HBD, 4 HBA) place it within oral drug-like chemical space, distinguishing it physicochemically from oxygen-linked analogs such as 4-ethoxy-N-(5-methylisoxazol-3-yl)benzamide (CAS 346720-95-4; MW 246.26, LogP 2.29) [1].

Why In-Class Isoxazole Benzamide Analogs Cannot Substitute for 4-(Ethylthio)-N-(5-methylisoxazol-3-yl)benzamide Without Quantitative Validation


Superficial structural similarity within the isoxazole benzamide class masks critical pharmacophoric and physicochemical divergences that preclude generic substitution. The 4-ethylthio substituent imparts a calculated logP of 2.8, compared with 2.29 for the 4-ethoxy analog—a ΔlogP of +0.51 that alters membrane partitioning and metabolic susceptibility [1]. Positional isomerism matters: moving the ethylthio group from the 4-position to the 2-position (cf. 2-(ethylthio)-N-(isoxazol-4-yl)benzamide, CAS 1396758-49-8) changes the conformational landscape and hydrogen-bond presentation to targets . Furthermore, the ethylthio group is oxidizable to sulfoxide and sulfone, creating a latent metabolic or synthetic activation handle absent in ether-linked analogs, but this reactivity also demands distinct handling and storage protocols [2]. Substitution without head-to-head biological equivalence data therefore carries quantifiable risk in any screening cascade or SAR program.

Quantitative Differential Evidence: 4-(Ethylthio)-N-(5-methylisoxazol-3-yl)benzamide vs. Closest Structural Analogs


Lipophilicity Differentiation: Ethylthio vs. Ethoxy Substituent LogP Comparison

The 4-ethylthio substituent of the target compound confers a computed logP (XLogP3-AA) of 2.8, compared with 2.29 for the direct oxygen analog 4-ethoxy-N-(5-methylisoxazol-3-yl)benzamide (CAS 346720-95-4) [1]. This ΔlogP of +0.51 reflects the replacement of an ether oxygen with a thioether sulfur at the 4-position, a modification known to increase lipophilicity by approximately 0.5–0.7 log units in aromatic systems [2]. The higher logP predicts enhanced passive membrane permeability but also potentially increased CYP450-mediated metabolic liability, making the compound a deliberate tool for probing lipophilicity-activity trade-offs in benzamide SAR.

Physicochemical_property_comparison Lipophilicity Drug-likeness

GPR35 Antagonism Screening: Target Compound vs. Class-Level Expectation

The target compound was evaluated in a primary GPR35 antagonism assay and classified as 'inactive' [1]. GPR35 is an orphan GPCR implicated in inflammatory and metabolic diseases, and several isoxazole-containing chemotypes have been reported as GPR35 ligands [2]. This negative result provides a concrete differentiation point: the compound cannot be used as a GPR35 pharmacological tool, distinguishing it from active GPR35 ligands within the broader isoxazole benzamide class. However, no active comparator from the same scaffold was tested in the identical assay for a direct head-to-head comparison.

GPCR_screening GPR35_antagonism Orphan_receptor

Oxidative Reactivity Profile: Ethylthio Oxidation to Sulfoxide/Sulfone as a Differentiating Chemical Handle

The 4-ethylthio group of the target compound can undergo controlled oxidation to the corresponding sulfoxide (4-(ethylsulfinyl)-N-(5-methylisoxazol-3-yl)benzamide) or sulfone (4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide) [1]. This chemical reactivity is structurally precluded in the 4-ethoxy analog (CAS 346720-95-4), where the ether oxygen cannot be oxidized further. The sulfoxide and sulfone oxidation states introduce progressive increases in polarity and hydrogen-bond acceptor strength: the computed topological polar surface area (tPSA) increases from 51.96 Ų (thioether) to approximately 68–75 Ų (sulfoxide) and 80–90 Ų (sulfone) [2]. This oxidation ladder provides a unique chemical tool for systematic modulation of physicochemical properties without altering the core scaffold, a feature absent in O-linked or C-linked 4-substituted analogs.

Chemical_stability Oxidation_potential Prodrug_design

Regioisomeric Differentiation: 4-Ethylthio vs. 3-Methylthio Benzamide Scaffold Comparison

The target compound bears the ethylthio substituent at the 4-position of the benzamide ring, whereas a closely related screening compound, N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide, places a methylthio group at the 3-position [1]. This regioisomeric difference alters the vector of the sulfur substituent relative to the amide bond and isoxazole ring, changing the molecular shape and electrostatic potential surface. In isoxazole benzamide FtsZ inhibitor series, 4-substitution patterns have been associated with different antibacterial potency and polymerization kinetics compared with 3-substituted analogs [2]. While no direct FtsZ activity data exist for either the target or the 3-methylthio comparator, the regioisomeric distinction is a physicochemically sound basis for differential procurement when structure-based design hypotheses require specific substitution vectors.

Regioisomer_comparison SAR Binding_orientation

Evidence-Supported Application Scenarios for 4-(Ethylthio)-N-(5-methylisoxazol-3-yl)benzamide in Research Procurement


Negative Control for GPR35 Antagonism Screening Cascades

Based on its confirmed inactivity in a primary GPR35 antagonism assay [1], this compound can serve as a structurally matched negative control in GPR35 screening cascades. Its physicochemical profile (logP 2.8, MW 262.33) places it in a similar property space to known GPR35 ligands, making it a more appropriate negative control than DMSO-only wells, as it controls for non-specific effects related to compound lipophilicity and aggregation potential [2].

Scaffold for Oxidation-State SAR Library Generation

The oxidizable ethylthio group uniquely enables the generation of a three-compound oxidation-state series (thioether → sulfoxide → sulfone) from a single purchased precursor [3]. Each oxidation state incrementally raises polarity and hydrogen-bond acceptor capacity, allowing systematic exploration of physicochemical-activity relationships without altering the core benzamide-isoxazole scaffold—a capability not offered by the 4-ethoxy analog (CAS 346720-95-4) .

Lipophilicity Probe in Antibacterial Isoxazole Benzamide SAR Programs

The ΔlogP of +0.51 relative to the 4-ethoxy analog makes this compound a deliberate tool for evaluating the role of lipophilicity in target engagement and permeability within the isoxazole benzamide class. In the context of FtsZ-targeting antibacterial programs, where isoxazole-containing benzamides have demonstrated promising activity against MRSA and penicillin-resistant S. aureus [4], this compound could serve as a lipophilicity-varied analog for correlation of logP with minimum inhibitory concentration (MIC) and mammalian cytotoxicity, though direct MIC data for this specific compound are currently absent from the literature.

Computational Chemistry and Docking Model Calibration

With its well-defined computed properties (XLogP3-AA 2.8, tPSA 51.96 Ų, MW 262.33) [2] and structural features combining an H-bond-donating amide, an H-bond-accepting isoxazole, and a polarizable sulfur atom, this compound is suitable for calibrating computational docking and pharmacophore models. Its inactivity against GPR35 [1] provides a known negative data point for benchmarking virtual screening workflows that aim to discriminate active from inactive ligands.

Quote Request

Request a Quote for 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.